molecular formula C22H21N3O5 B2600205 N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899989-84-5

N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2600205
CAS RN: 899989-84-5
M. Wt: 407.426
InChI Key: AXZOQZYXPUTOFR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, also known as APDP, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the pyridazine family and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemical Characterization and Potential Pesticide Applications

Research on N-derivatives of phenoxyacetamide, which share structural similarities with the compound , highlights the potential of such chemicals in pesticide development. X-ray powder diffraction characterization of these compounds underscores their relevance in designing new pesticides. For instance, the study by Olszewska et al. (2011) details the characterization of several N-derivatives, emphasizing their potential utility in pest control (Olszewska, Tarasiuk, & Pikus, 2011).

Anti-inflammatory Properties

A notable application in medicinal chemistry is the exploration of anti-inflammatory properties. Hernández-Vázquez et al. (2018) synthesized a collection of peptidic pyrazinones with significant potential for anti-inflammatory applications, demonstrated through in vivo murine models. This study illustrates the broader potential of N-derivatives and related compounds in therapeutic contexts (Hernández-Vázquez, Chávez-Riveros, Nieto-Camacho, & Miranda, 2018).

Synthetic Methodologies and Chemical Synthesis

The synthesis of related N-derivatives underscores the importance of these compounds in developing new synthetic methodologies. For example, the work by Gong Fenga (2007) on synthesizing a related compound demonstrates the potential for improvements in synthetic techniques, which could be applicable to the synthesis of N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide (Gong Fenga, 2007).

Potential in Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs by Mary et al. (2020) explore vibrational spectra, electronic properties, and photovoltaic efficiency modeling, demonstrating the potential of such compounds in dye-sensitized solar cells (DSSCs). Additionally, these compounds' non-linear optical (NLO) activity and interactions with biological targets such as Cyclooxygenase 1 (COX1) suggest a wide range of applications from renewable energy to drug development (Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14(26)15-4-7-17(8-5-15)23-21(27)13-25-22(28)11-9-18(24-25)16-6-10-19(29-2)20(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZOQZYXPUTOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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